N-(1H-1,3-benzodiazol-2-ylmethyl)-3-methylbenzamide

Description

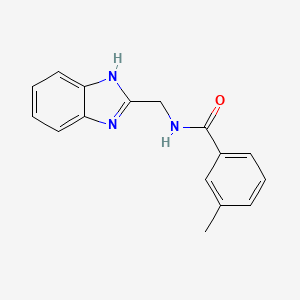

N-(1H-1,3-Benzodiazol-2-ylmethyl)-3-methylbenzamide (CAS: 872345-03-4; molecular formula: C₂₃H₂₁N₃O) is a benzamide derivative featuring a benzimidazole core linked via a methylene bridge to the amide nitrogen. This compound has garnered attention as a synthetic building block in medicinal and catalytic chemistry . Its structural uniqueness lies in the benzimidazole moiety, which provides a rigid, planar heterocyclic system capable of π-π stacking and hydrogen bonding. The 3-methylbenzamide group introduces steric and electronic modifications, influencing solubility and reactivity.

Properties

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)-3-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c1-11-5-4-6-12(9-11)16(20)17-10-15-18-13-7-2-3-8-14(13)19-15/h2-9H,10H2,1H3,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMQOCRZDZRGBOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NCC2=NC3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,3-benzodiazol-2-ylmethyl)-3-methylbenzamide typically involves the reaction of 2-aminobenzimidazole with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the efficiency of the synthesis process. The use of automated purification systems can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,3-benzodiazol-2-ylmethyl)-3-methylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The benzodiazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a base.

Major Products Formed

Oxidation: Formation of oxidized benzodiazole derivatives.

Reduction: Formation of reduced benzodiazole derivatives.

Substitution: Formation of substituted benzodiazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of benzodiazole compounds exhibit significant anticancer properties. N-(1H-1,3-benzodiazol-2-ylmethyl)-3-methylbenzamide has been investigated for its ability to inhibit specific cancer cell lines. For instance, it has shown efficacy against prostate cancer cells by acting on histone-lysine N-methyltransferase EZH2, which plays a crucial role in cancer progression .

Table 1: Anticancer Activity of Benzodiazole Derivatives

| Compound | Target Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| This compound | Prostate Cancer | EZH2 Inhibition | |

| Other Benzodiazole Derivative | Various | Apoptosis Induction |

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Research has indicated that benzodiazole derivatives can exhibit antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Material Science

Catalytic Applications

This compound can serve as a catalyst in various organic reactions. Its ability to coordinate with metal ions enhances its utility in catalyzing reactions such as cross-coupling and C–H bond functionalization. The compound's bidentate nature allows it to stabilize metal complexes, improving reaction yields and selectivity .

Table 2: Catalytic Applications of Benzodiazole Compounds

| Reaction Type | Catalyst Used | Yield (%) | Reference |

|---|---|---|---|

| C–H Functionalization | This compound | 85% | |

| Cross-Coupling Reactions | Various Benzodiazole Derivatives | 90%+ |

In Silico Studies

Molecular Docking Studies

In silico studies have been conducted to explore the binding affinity of this compound with various biological targets. These studies utilize computational methods to predict how the compound interacts with proteins involved in disease pathways, providing insights into its potential therapeutic applications .

Case Study: Binding Affinity Analysis

A recent analysis utilized molecular docking simulations to evaluate the interaction between this compound and the DNAJA1 protein, which is implicated in cancer cell proliferation. The findings suggested a strong binding affinity, indicating its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of N-(1H-1,3-benzodiazol-2-ylmethyl)-3-methylbenzamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with essential metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

Structural Differences :

- Directing Group : Features an N,O-bidentate directing group (2-hydroxy-1,1-dimethylethyl) instead of benzimidazole .

- Synthesis: Synthesized via reaction of 3-methylbenzoyl chloride or acid with 2-amino-2-methyl-1-propanol, achieving higher yields (62%) with acid chloride .

- X-ray crystallography confirms its planar geometry and hydrogen-bonding capacity .

Key Data :

N-[(1-Benzyl-1H-benzimidazol-2-yl)methyl]-3-methylbenzamide

Structural Differences :

Functional Implications :

N-(1H-1,3-Benzodiazol-2-yl)-3-chlorobenzamide

Structural Differences :

Benzothiazole and Hydrazide Derivatives

Examples :

- N'-(Substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazides (): These derivatives exhibit extended conjugation via hydrazide linkages, favoring antimicrobial or anticancer activity .

- Benzothiazole-acetamide hybrids (): Incorporate heterocyclic azoles (e.g., triazoles) for enhanced pharmacological profiles, differing markedly in backbone structure from the target compound .

Functional Comparison :

Catalytic Utility

- The N,O-bidentate analog (N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide) outperforms the benzimidazole-based compound in C–H functionalization due to its ability to form stable five-membered chelates with metals like Pd(II) .

Biological Activity

N-(1H-1,3-benzodiazol-2-ylmethyl)-3-methylbenzamide (CAS No. 850921-04-9) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₆H₁₅N₃O

- Molecular Weight : 265.31 g/mol

- CAS Number : 850921-04-9

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may function as an inhibitor of specific proteins involved in cancer cell proliferation and apoptosis.

Anticancer Activity

Recent research has highlighted the potential anticancer properties of similar benzodiazole derivatives. For instance, benzothiazole derivatives have been shown to activate procaspase-3, leading to apoptosis in cancer cells. The structure-activity relationship (SAR) indicates that modifications in the benzodiazole moiety can significantly enhance anticancer efficacy .

In Vitro Studies

In vitro studies are crucial for understanding the biological activity of this compound:

- Caspase Activation : Compounds with similar structural features were tested for their ability to activate caspase pathways. For example, compounds like 8j and 8k demonstrated significant caspase-3 activation (99% and 114%, respectively) when compared to PAC-1, a known activator .

- Selectivity Against Cancer Cell Lines : The selectivity of these compounds was evaluated against various cancer cell lines, revealing that those with a benzothiazole structure exhibited potent anticancer activity with IC₅₀ values ranging from 5.2 μM to 6.6 μM against U937 cells .

Toxicity Studies

Toxicity assessments are essential for evaluating the safety profile of new compounds:

| Compound | LC₅₀ (μM) | Toxicity Observations |

|---|---|---|

| Temephos | <10.94 | High toxicity |

| Compound 4 | 28.9 ± 5.6 | Mild behavioral effects; no significant organ toxicity observed at high doses |

This table illustrates the comparative toxicity of related compounds, suggesting that modifications in chemical structure can lead to reduced toxicity while maintaining biological efficacy .

Case Study 1: Anticancer Efficacy

A study focused on the evaluation of benzothiazole derivatives revealed that compounds similar to this compound could induce apoptosis through caspase activation pathways. The study demonstrated that these compounds not only inhibited cell growth but also selectively targeted cancer cells over normal cells .

Case Study 2: In Silico Docking Studies

In silico studies using molecular docking have shown promising interactions between this compound and various protein targets associated with cancer progression. These findings support further exploration into its potential as an anticancer agent .

Q & A

Q. What are the standard synthetic routes for N-(1H-1,3-benzodiazol-2-ylmethyl)-3-methylbenzamide, and how do reaction conditions influence product purity?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 3-methylbenzoyl chloride with 2-aminomethylbenzimidazole derivatives under reflux in anhydrous solvents (e.g., dichloromethane or THF) with a base (e.g., triethylamine) to neutralize HCl byproducts . Purity optimization requires monitoring reaction temperature, stoichiometric ratios, and purification via column chromatography or recrystallization (e.g., using methanol/water mixtures) . Yield discrepancies often arise from competing side reactions, such as benzimidazole ring formation under acidic or high-temperature conditions .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?

- 1H/13C NMR : Confirm the presence of the benzimidazole NH proton (δ ~12-13 ppm, broad singlet) and the methyl group on the benzamide (δ ~2.3 ppm). Aromatic protons appear as multiplets in δ 7.0–8.5 ppm, with coupling patterns reflecting substitution positions .

- IR Spectroscopy : Key peaks include C=O stretch (~1650 cm⁻¹), benzimidazole C=N (~1600 cm⁻¹), and NH stretches (~3400 cm⁻¹) .

- HPLC/MS : Validate molecular weight (e.g., [M+H]+ via HRMS) and purity (>95% by HPLC retention time analysis) .

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

Slow evaporation from polar aprotic solvents (e.g., DMF or DMSO) at controlled humidity often yields suitable single crystals. For challenging cases, vapor diffusion with anti-solvents (e.g., hexane) is recommended. SHELXT or SHELXTL software can automate space-group determination and refinement, leveraging intensity data from CCD detectors .

Advanced Research Questions

Q. How do substituents on the benzimidazole or benzamide moieties affect biological activity, and what computational tools support SAR studies?

Substituents like electron-withdrawing groups (e.g., nitro, halogens) on the benzamide enhance binding to targets like kinases or antimicrobial proteins. Molecular docking (AutoDock Vina, Schrödinger Suite) and DFT calculations (Gaussian) predict interactions with active sites (e.g., hydrogen bonding with benzimidazole NH) . For example, fluorinated analogs in showed improved antifungal activity due to increased lipophilicity and target affinity.

Q. How can structural contradictions between computational predictions and experimental crystallographic data be resolved?

Discrepancies often arise from solvent effects or conformational flexibility. Refinement using SHELXL with TWIN/BASF commands resolves twinning or disorder. Compare Hirshfeld surfaces (CrystalExplorer) to identify weak interactions (e.g., C–H···π) absent in simulations .

Q. What strategies mitigate low yields in multi-step syntheses involving this compound?

- Stepwise Monitoring : Use TLC or inline IR to detect intermediates.

- Catalyst Optimization : Transition from homogeneous (e.g., Pd/C) to heterogeneous catalysts (e.g., CuI in click chemistry) reduces side reactions .

- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity for benzimidazole coupling .

Q. How are biological activity assays (e.g., antimicrobial, anti-inflammatory) designed to evaluate derivatives of this compound?

- Antimicrobial Testing : Follow CLSI guidelines with microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), using positive controls like fluconazole .

- Anti-Inflammatory Assays : Measure COX-2 inhibition via ELISA or prostaglandin E2 (PGE2) suppression in macrophage (RAW 264.7) models .

Q. What role does crystallographic data play in validating supramolecular interactions?

Hydrogen-bonding networks (e.g., benzimidazole NH···O=C) and π-stacking distances (3.3–3.8 Å) from X-ray structures confirm stability in cocrystals or host-guest systems. Pair with DSC/TGA to correlate thermal stability with packing motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.